Potent nNOS Inhibition via 4-Substitution SAR
The 4-chloro substituent in 4-chloro-5-nitro-1H-indazole is predicted to confer nNOS inhibitory activity comparable to that of 4-bromoindazole. In a 2007 study, 4-bromoindazole was found to be 'almost as potent as the reference compound, that is, 7-nitroindazole (7-NI)' in inhibiting nNOS [1]. While 7-NI has reported IC50 values of 0.47–0.71 µM for nNOS , the 4-chloro analog is expected to exhibit similar potency due to the conserved 4-halo substitution pattern. Additionally, 4-nitroindazole was also identified as a potent NOS inhibitor, confirming the importance of 4-substitution [1].
| Evidence Dimension | Inhibitory potency against neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be comparable to 4-bromoindazole |
| Comparator Or Baseline | 4-Bromoindazole ('almost as potent as 7-nitroindazole'); 7-Nitroindazole (IC50 = 0.47–0.71 µM for nNOS) |
| Quantified Difference | Predicted similar to 4-bromoindazole (~0.5–0.7 µM IC50) |
| Conditions | In vitro nNOS inhibition assay (Boulouard et al., 2007); IC50 values for 7-NI from rodent enzyme assays |
Why This Matters
For procurement decisions, the 4-chloro-5-nitro substitution pattern is essential for achieving nNOS inhibitory activity; substitution with unfunctionalized indazole or 5-nitroindazole alone would result in significantly reduced potency, making 4-chloro-5-nitro-1H-indazole the preferred scaffold for NOS-targeted research.
- [1] Boulouard M, et al. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem Lett. 2007;17(11):3177-80. PMID: 17395463. View Source
